molecular formula C5H3ClN2O2 B12973952 5-Hydroxypyrazine-2-carbonyl chloride

5-Hydroxypyrazine-2-carbonyl chloride

Cat. No.: B12973952
M. Wt: 158.54 g/mol
InChI Key: MUNVJTRQLHOCAY-UHFFFAOYSA-N
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Description

5-Hydroxypyrazine-2-carbonyl chloride (CAS 1261490-22-5) is a versatile chemical building block primarily used in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 5 H 3 ClN 2 O 2 and a molecular weight of 158.54 g/mol, serves as a crucial intermediate for the synthesis of more complex molecules . Its structure features both a reactive acyl chloride group and a hydroxyl group on the pyrazine ring, making it a valuable precursor for amide bond formation and further functionalization. The primary research value of this compound lies in its application as a key scaffold. Literature indicates its use in the synthetic pathway for developing novel antitubercular agents, highlighting its importance in the search for new therapeutics . As an acid chloride, it readily reacts with nucleophiles such as amines, enabling researchers to efficiently create a library of carboxamide derivatives for biological screening and structure-activity relationship (SAR) studies. Proper handling and storage are essential for maintaining the reactivity and stability of this reagent. It is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended for research and development purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1H-pyrazine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-5(10)3-1-8-4(9)2-7-3/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNVJTRQLHOCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Heterocyclic Chemistry: Pyrazines As Core Scaffolds

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-relationship. This arrangement of heteroatoms imparts distinct electronic properties to the ring, influencing its reactivity and its interactions with biological targets. The pyrazine (B50134) scaffold is a recurring motif in a multitude of biologically active compounds, underscoring its importance in medicinal chemistry. The electron-withdrawing nature of the two nitrogen atoms generally renders the pyrazine ring less susceptible to electrophilic attack compared to benzene, while making it more prone to nucleophilic substitution, particularly when activated by electron-withdrawing substituents.

Significance of the Carbonyl Chloride Functionality in Synthetic Transformations

The carbonyl chloride group, also known as an acyl chloride, is one of the most reactive derivatives of a carboxylic acid. Its high electrophilicity makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles. This reactivity is central to the formation of esters, amides, and other carbonyl-containing compounds. In the context of 5-Hydroxypyrazine-2-carbonyl chloride, this functional group serves as a powerful handle for covalently linking the pyrazine (B50134) core to other molecular fragments, a crucial step in the synthesis of more elaborate structures. The conversion of a carboxylic acid to an acyl chloride is a common strategy to activate the carboxyl group for subsequent reactions. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). libretexts.org

Overview of Research Trajectories for Pyrazine Based Acyl Halides

Research involving pyrazine-based acyl halides is largely driven by their utility as intermediates in the synthesis of compounds with potential applications in medicine and materials science. For instance, pyrazine-2-carbonyl chloride and its derivatives are used in the preparation of various amides, some of which have been investigated for their biological activities. researchgate.net The synthesis of 5-Chloropyrazine-2-carbonyl chloride from 5-hydroxypyrazine-2-carboxylic acid highlights a synthetic trajectory where the hydroxyl group is replaced. This suggests that the synthesis of 5-Hydroxypyrazine-2-carbonyl chloride would likely require a more selective method to convert the carboxylic acid to the acyl chloride without affecting the hydroxyl group. The development of such selective methods is a continuing area of interest in organic synthesis.

Synthetic Pathways and Methodological Considerations for this compound and Related Pyrazine (B50134) Carbonyl Chlorides

The synthesis of pyrazine carbonyl chlorides is a critical process for the creation of a variety of chemical compounds, particularly in the development of pharmaceuticals and agrochemicals. These reactive intermediates are pivotal for introducing the pyrazine moiety into larger molecules. This article explores the synthetic strategies for preparing these compounds, with a special focus on the complexities encountered in the synthesis of this compound.

Computational and Theoretical Studies of 5 Hydroxypyrazine 2 Carbonyl Chloride and Pyrazine Carbonyl Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying pyrazine (B50134) derivatives. chemrxiv.org These methods allow for the calculation of molecular geometries, energies, and electronic properties with a favorable balance of accuracy and computational cost. rsc.org

The electronic landscape of a molecule dictates its reactivity. Computational methods are used to map this landscape by calculating the distribution of electrons and the energies of molecular orbitals.

Electronic Structure and Charge Distribution: Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, hyperconjugative interactions, and intramolecular charge transfer (CT). rsc.org For pyrazine derivatives, such as pyrazine Schiff bases, DFT calculations have been employed to understand the structures and active sites where charge-transfer occurs. rsc.org In halogen-substituted pyrazine-carboxamides, NBO analysis helps in understanding donor-acceptor interactions. chemrxiv.org The distribution of electron density, often visualized using Molecular Electrostatic Potential (MEP) maps, can identify the most probable sites for electrophilic attack. chemrxiv.org

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that charge transfer can readily occur, indicating higher reactivity. rsc.org

Theoretical studies on charge-transfer complexes of pyrazine Schiff bases have shown that a small HOMO-LUMO energy gap is indicative of charge transfer occurring between the donor and acceptor molecules. rsc.org Time-dependent DFT (TD-DFT) calculations are used to compute electronic absorption spectra and analyze the transitions between these orbitals. rsc.org

Table 1: Representative Frontier Orbital Data for Pyrazine Derivatives (Illustrative)
Pyrazine Derivative SystemComputational MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Key Finding
Pyrazine Schiff Base CT ComplexesDFT/B3LYP--SmallIndicates charge-transfer occurs within the complex. rsc.org
Halogen Substituted Pyrazine-2-carboxamideDFT/B3LYP---Halogen substitution increases the chemical potential (µ). chemrxiv.org

The presence of single bonds, such as the C-C bond between the pyrazine ring and a carbonyl group, allows for rotation, leading to different spatial arrangements known as conformers or rotational isomers. Computational methods can predict the relative energies of these conformers and the energy barriers to rotation.

For pyrazinecarboxamide Ru(II) complexes, the coordination of the metal to the pyrazine-carboxamide ligand results in a specific three-dimensional "piano-stool" arrangement. nih.gov This conformation is crucial for its interaction with biological molecules like DNA. nih.gov The structure of one such complex was confirmed by single-crystal X-ray analysis, showing the Ru(II) atom coordinated to the nitrogen atoms of the bidentate pyrazine ligand and a chlorido ligand, forming a stable five-membered chelate ring. nih.gov While specific studies on the rotational isomers of 5-Hydroxypyrazine-2-carbonyl chloride are not detailed in the provided sources, the principles of conformational analysis would apply, determining the most stable orientation of the carbonyl chloride group relative to the hydroxypyrazine ring.

Hydroxypyrazines can exist in different tautomeric forms, most commonly the enol (hydroxypyrazine) and keto (pyrazinone) forms. This is analogous to the well-studied tautomerism in 2-hydroxypyridine, which exists in equilibrium with 2-pyridone. nih.gov Computational studies are vital for determining the relative stability and energy differences between these tautomers.

Theoretical calculations on the 2-hydroxypyridine/2-pyridone system have shown that the relative energies of the tautomers are highly dependent on the environment. nih.gov In the gas phase, the enol form is slightly favored, while the pyridone (keto) form is predominantly favored in polar solvents and the solid state. nih.gov DFT methods, such as CAM-B3LYP with an appropriate basis set, are used to calculate the structures and energies of the tautomers and the transition state connecting them. nih.gov For 5-hydroxypyrazine-2-carboxylic acid, a closely related compound, experimental studies have determined two dissociation constants (pKa1=3.42 and pKa2=7.96), which reflects the equilibria of its different protonated and tautomeric species in solution. nih.gov Similar computational approaches would be essential to predict the tautomeric preferences for this compound, which would likely be influenced by the electron-withdrawing nature of the carbonyl chloride group.

Table 2: Tautomeric Preferences in Heterocyclic Systems (Analogous to Hydroxypyrazine)
SystemPhase/SolventFavored TautomerEnergy Difference (kJ/mol)Computational Finding/Method
2-Hydroxypyridine / 2-PyridoneGas PhaseEnol (2-Hydroxypyridine)~3The enol form is more stable. nih.gov
2-Hydroxypyridine / 2-PyridoneWater (Polar)Keto (2-Pyridone)12The keto form is significantly favored in polar solvents. nih.gov
2-Hydroxypyridine / 2-PyridoneCyclohexane (Nonpolar)Comparable amounts of both-Both tautomers coexist in nonpolar environments. nih.gov

Mechanistic Insights from Computational Modeling

Beyond static properties, computational chemistry excels at mapping the dynamic processes of chemical reactions, providing insights into how and why reactions occur.

Computational modeling can trace the entire path of a chemical reaction from reactants to products, identifying intermediate structures and, crucially, the transition state (TS). The TS represents the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the reaction rate.

Reactions are typically carried out in a solvent, which can have a profound impact on the stability of reactants and transition states, thereby altering reaction rates and outcomes. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent environment. rsc.org

Studies on the photooxidation of indolepyrazines have shown that the reaction's quantum yield is strongly dependent on the solvent. nih.gov The reaction is less efficient in a protic solvent like methanol (B129727) compared to aprotic solvents like acetonitrile. nih.gov This was explained by the formation of hydrogen-bonded complexes between the pyrazine derivative and the alcohol, which was computationally modeled to understand the photostabilization effect. nih.gov Similarly, TD-DFT calculations incorporating the PCM method have been used to compute the electronic spectra of pyrazine derivatives in solution, showing good agreement with experimental results. rsc.org These models are essential for accurately predicting the behavior of compounds like this compound in a given reaction medium.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic nature and complex intermolecular interactions of pyrazine carbonyl systems at an atomic level. While direct MD simulation studies specifically targeting this compound are not extensively documented in publicly available literature, a wealth of information from simulations of analogous pyrazine derivatives, such as pyrazinamide (B1679903) and other pyrazine carboxamides, provides significant insights into its expected behavior in various environments. nih.govnih.gov These studies are crucial for understanding how this compound might interact with biological macromolecules or other molecules in a solution, which is fundamental for applications in medicinal chemistry and materials science. researchgate.net

The dynamic behavior of pyrazine systems is characterized by the interplay of several key factors, including the conformational flexibility of the side chains, the nature of the solvent, and the specific intermolecular forces at play. For this compound, the rotational freedom around the C2-carbonyl bond and the orientation of the hydroxyl group at the C5 position are of primary interest. MD simulations can track the torsional angles and conformational states of the molecule over time, revealing the most stable or frequently adopted geometries. mdpi.com

Intermolecular interactions are the cornerstone of the molecular behavior of pyrazine carbonyl systems. Due to its heteroaromatic nature, the pyrazine ring itself offers a unique combination of polar and nonpolar interaction sites. researchgate.netacs.org The nitrogen atoms in the pyrazine ring are prominent hydrogen bond acceptors, a feature consistently observed in computational and experimental studies of related compounds. nih.govresearchgate.net The hydroxyl group in this compound introduces an additional potent hydrogen bond donor and acceptor site, significantly influencing its interaction profile. The carbonyl chloride group, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, further diversifies the interaction landscape.

A systematic analysis of the Protein Data Bank (PDB) for pyrazine-based ligands reveals that hydrogen bonding to the pyrazine nitrogen is the most frequent interaction, followed by weak hydrogen bonds involving the pyrazine C-H groups as donors. nih.gov Other significant interactions include π-π stacking, coordination with metal ions, and in the case of chlorinated pyrazines, halogen bonds. nih.govresearchgate.net

MD simulations of pyrazine derivatives interacting with proteins have shown that the pyrazine moiety is not merely a passive aromatic spacer but an active participant in binding, often forming multiple interactions that contribute to the stability of the complex. nih.govresearchgate.net For instance, studies on pyrazine-based inhibitors have highlighted the role of the pyrazine ring in forming crucial π-π stacking interactions with aromatic residues like phenylalanine and histidine in protein binding pockets. researchgate.net

Key Intermolecular Interactions Investigated by MD Simulations:

Interaction TypeDescriptionPotential Role in this compound
Hydrogen Bonding The pyrazine nitrogens, the hydroxyl group (as donor and acceptor), and the carbonyl oxygen can act as hydrogen bond acceptors. The hydroxyl hydrogen acts as a donor.These interactions are expected to be dominant, dictating solubility and binding to biological targets. The intramolecular N-H···N hydrogen bond can stabilize a planar conformation. iucr.org
π-π Stacking The electron-deficient pyrazine ring can engage in stacking interactions with other aromatic systems.This is a significant interaction for binding within aromatic-rich pockets of proteins or for self-assembly.
Halogen Bonding The chlorine atom of the carbonyl chloride group can act as a Lewis acid, interacting with electron-rich atoms. nih.govThis can provide additional specificity in binding interactions.
Hydrophobic Interactions The pyrazine ring's carbon backbone contributes to nonpolar interactions.These interactions are important for the overall binding affinity in less polar environments. researchgate.net

This table is generated based on findings from computational studies on analogous pyrazine systems. nih.govresearchgate.netresearchgate.netresearchgate.netiucr.org

Applications of 5 Hydroxypyrazine 2 Carbonyl Chloride As a Precursor in Advanced Organic Synthesis

Building Blocks for Pyrazine-Derived Pharmaceuticals and Biologically Active Agents

The pyrazine (B50134) moiety is a key pharmacophore found in numerous biologically active compounds. 5-Hydroxypyrazine-2-carbonyl chloride provides a convenient entry point for the synthesis of a diverse range of pyrazine-containing molecules with therapeutic potential.

Synthesis of Pyrazine Carboxamides with Diverse Biological Activities

The reaction of this compound with various amines readily yields pyrazine carboxamides. This class of compounds has demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.

The synthesis of pyrazine-2-carboxamides can be achieved through the reaction of pyrazinoic acids with thionyl chloride to produce the corresponding acyl chlorides, which are then treated with various anilines. researchgate.net This method has been employed to synthesize a series of substituted N-benzyl-3-chloropyrazine-2-carboxamides. researchgate.net

Research has shown that the biological activity of these carboxamides can be tuned by altering the substituents on both the pyrazine ring and the amide nitrogen. For instance, certain 5-aroylpyrazine-2-carbothioamides have exhibited notable antifungal and antituberculotic activity. nih.govresearchgate.net Specifically, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide showed promising activity against Mycobacterium tuberculosis, while 5-benzoylpyrazine-2-carbothioamide was effective against Trichophyton mentagrophytes. nih.gov

Furthermore, a series of amides derived from 6-chloro-, 5-tert-butyl-, or 6-chloro-5-tert-butylpyrazine-2-carboxylic acid chloride and substituted anilines have been synthesized and evaluated for their antimycobacterial and antifungal activities. mdpi.com The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated the highest antituberculotic activity. mdpi.com Additionally, some of these amides displayed considerable antifungal effects against various fungal strains. mdpi.com

The versatility of the pyrazine scaffold is further highlighted by the synthesis of pyrazine-2-carboxylic acid derivatives of piperazines, which have shown good antimicrobial and antioxidant activities. rjpbcs.com

Intermediates in the Development of Antiviral Agents (e.g., Favipiravir Analogs)

This compound and its derivatives are critical intermediates in the synthesis of antiviral drugs, most notably analogs of Favipiravir. Favipiravir (T-705) is a broad-spectrum antiviral agent effective against various RNA viruses. nih.govnih.gov The core structure of Favipiravir is a substituted pyrazine carboxamide, highlighting the importance of pyrazine-based precursors.

The synthesis of Favipiravir itself has undergone several revisions to improve yield and scalability. nih.govrsc.org One of the synthetic routes starts from 3-hydroxypyrazine-2-carboxamide, which can be prepared from aminomalonic acid diethyl ester. nih.gov This underscores the significance of having efficient methods to produce the core pyrazine scaffold.

Researchers have actively pursued the synthesis of novel Favipiravir analogs to enhance its antiviral efficacy and broaden its spectrum of activity. nih.gov A green and sustainable one-pot condensation reaction has been developed to synthesize 3-hydroxy-5-arylpyrazine-2-carboxamides, which are structural analogs of Favipiravir. nih.gov These analogs have shown promise as potent therapeutic agents against RNA viruses. nih.gov

Furthermore, pyrazine-based C-nucleosides have been synthesized and evaluated for their antiviral properties. nih.gov While some of these compounds showed limited activity, the research demonstrates the ongoing exploration of pyrazine derivatives as potential antiviral agents. nih.gov The development of pyrazine conjugates through methods like click chemistry has also yielded compounds with significant potency against SARS-CoV-2. nih.gov

Construction of Novel Heterocyclic Scaffolds and Ring Systems

The reactivity of this compound allows for its use in the construction of more complex, fused heterocyclic systems. These novel scaffolds are of great interest in medicinal chemistry as they can provide access to new chemical space and potentially lead to the discovery of drugs with novel mechanisms of action.

Pyrazine derivatives serve as building blocks for a variety of polycyclic structures. For example, they are key components in the synthesis of triazolopyrazines, which are being investigated as dual c-Met/VEGFR-2 inhibitors for cancer therapy. frontiersin.org The synthesis of these complex molecules often involves the initial formation of a substituted pyrazine ring, which is then further elaborated. frontiersin.org

The versatility of the pyrazine ring is also demonstrated in its incorporation into spirocyclic systems. researchgate.net Additionally, pyrazolopyridine scaffolds can be synthesized and subsequently modified to create new heterocyclic compounds with potential neuroprotective properties. nih.gov The ability to construct such diverse and complex ring systems from pyrazine precursors highlights the importance of compounds like this compound in modern organic synthesis. nih.gov

Role in Material Science Applications: Pyrazine-Based Emitters and Functional Molecules

The unique electronic properties of the pyrazine ring make it an attractive component in the design of functional organic materials. Pyrazine-based compounds are being explored for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

While the direct application of this compound in material science is not extensively documented in the provided search results, the broader class of pyrazine derivatives shows significant promise. The pyrazine ring, with its two nitrogen atoms, can influence the electronic and photophysical properties of a molecule. nih.gov This makes pyrazine-containing compounds suitable for use as emitters in OLEDs or as components in other functional materials. The synthesis of such materials would likely involve the conversion of the carbonyl chloride group into other functional moieties to build up larger, conjugated systems.

Combinatorial Library Synthesis Utilizing Pyrazine Carbonyl Chlorides

The reactivity of acyl chlorides makes them ideal for use in combinatorial chemistry, a technique used to rapidly generate large libraries of related compounds for high-throughput screening. This compound can be employed as a scaffold to create diverse libraries of pyrazine derivatives.

By reacting the carbonyl chloride with a variety of nucleophiles (e.g., amines, alcohols), a large number of different pyrazine carboxamides and esters can be synthesized in parallel. This approach allows for the efficient exploration of the structure-activity relationships of pyrazine-based compounds.

The synthesis of combinatorial libraries often relies on solid-phase techniques, where the scaffold is attached to a polymer bead. The decreasing reactivity of tri-, di-, and monochlorotriazines has been utilized for the solid-phase construction of a combinatorial library with three randomized positions. nih.gov A similar strategy could be envisioned for pyrazine carbonyl chlorides, allowing for the creation of diverse libraries for drug discovery and other applications. The parallel solution-phase synthesis of large libraries of pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides has also been successfully demonstrated, starting from the corresponding acid chlorides. scispace.com This highlights the utility of carbonyl chlorides as key intermediates in generating chemical diversity for screening purposes. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-Hydroxypyrazine-2-carbonyl chloride in laboratory settings?

  • Methodology : The compound is typically synthesized via chlorination of its carboxylic acid precursor, 5-Hydroxypyrazine-2-carboxylic acid, using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. Reaction conditions (e.g., anhydrous solvents like dichloromethane, reflux temperature) must be optimized to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the acyl chloride .
  • Validation : Monitor reaction progress using FT-IR (disappearance of -COOH stretch at ~1700 cm⁻¹) and confirm product identity via ¹H/¹³C NMR and mass spectrometry .

Q. What solvent systems are recommended for handling this compound to ensure stability during experiments?

  • Methodology : Use anhydrous aprotic solvents (e.g., dichloromethane, tetrahydrofuran) under inert atmospheres to prevent hydrolysis. For biological assays requiring aqueous compatibility, pre-formulate the compound in DMSO and dilute into buffered solutions immediately before use. Avoid prolonged exposure to moisture or protic solvents .

Q. How should this compound be stored to prevent degradation?

  • Protocols : Store in airtight, moisture-resistant containers at -20°C under nitrogen. Avoid contact with oxidizing agents, as decomposition may release toxic gases (e.g., HCl, CO). Regularly monitor purity via HPLC to detect degradation products like the parent carboxylic acid .

Advanced Research Questions

Q. How can experimental design optimize the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Experimental Design :

  • Variable Control : Test reactivity with amines, alcohols, and thiols under varying temperatures (0–40°C), solvents (polar vs. nonpolar), and catalytic conditions (e.g., DMAP for enhanced nucleophilicity).
  • Kinetic Analysis : Use in-situ NMR or UV-Vis spectroscopy to track reaction rates and intermediate formation.
  • Reference : Similar methodologies are validated in piperazine and pyrazine derivative syntheses .

Q. How to resolve contradictions in reported yields for peptide couplings involving this compound?

  • Troubleshooting :

  • Purity Checks : Confirm reagent anhydrity via Karl Fischer titration; residual moisture may hydrolyze the acyl chloride.
  • Side Reactions : Characterize byproducts (e.g., hydroxypyrazine derivatives) using LC-MS. Optimize coupling agents (e.g., HOBt/DIC) to suppress racemization or over-activation .

Q. What advanced spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • Analytical Strategy :

  • Structural Confirmation : Use 2D NMR (COSY, HSQC) to resolve aromatic proton coupling in the pyrazine ring.
  • Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and angle data, critical for computational modeling .

Q. How can this compound serve as a building block in synthesizing bioactive heterocycles?

  • Application Example : React with hydrazines to form pyrazine-carbohydrazides, which undergo cyclization to yield triazole or imidazole derivatives. Monitor regioselectivity using DFT calculations to predict favorable reaction pathways .

Q. What safety protocols are critical for large-scale handling of this compound?

  • Risk Mitigation :

  • Ventilation : Perform reactions in fume hoods with scrubbers to neutralize HCl emissions.
  • PPE : Wear acid-resistant gloves, goggles, and full-face shields.
  • Emergency Response : Pre-neutralize spills with sodium bicarbonate and dispose of waste per EPA guidelines for halogenated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.